molecular formula C10H18O B082419 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 10385-78-1

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B082419
CAS No.: 10385-78-1
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
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Description

Borneol is a bicyclic organic compound and a terpene derivative. It exists as two enantiomers: (+)-borneol and (-)-borneol. The hydroxyl group in borneol is placed in an endo position, while the exo diastereomer is called isoborneol .

Preparation Methods

a. Synthetic Routes: Borneol can be synthesized through various methods:

    Reduction of Camphor: One common route involves reducing camphor using the Meerwein–Ponndorf–Verley (MPV) reduction. This reversible process yields borneol.

    Sodium Borohydride Reduction: A faster and irreversible method involves reducing camphor with sodium borohydride, resulting in the diastereomer isoborneol.

b. Industrial Production: Industrial production of borneol typically relies on the reduction of camphor due to its efficiency and scalability.

Chemical Reactions Analysis

Borneol undergoes several reactions:

    Oxidation: Borneol is oxidized to form camphor.

    Substitution: It can react with various reagents to yield different products.

    Common Reagents: Oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and acid catalysts.

    Major Products: Camphor is the primary product of borneol oxidation.

Scientific Research Applications

Borneol finds applications in:

    Traditional Chinese Medicine: Used in Dipterocarpus spp., borneol has been part of traditional remedies.

    Essential Oils: It’s a component of many essential oils.

    Natural Insect Repellent: Borneol acts as a natural insect repellent.

Mechanism of Action

The exact mechanism by which borneol exerts its effects is multifaceted. It interacts with molecular targets and pathways, including TRPM8 receptors, leading to cooling sensations similar to menthol.

Comparison with Similar Compounds

Borneol stands out due to its unique structure and properties. Similar compounds include camphor, isoborneol, and other terpenes.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
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InChI Key

DTGKSKDOIYIVQL-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
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Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID8048159
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Boiling Point

212 °C, Sublimes
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Flash Point

150 °F (60 °C) /closed cup/
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
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Color/Form

White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether

CAS No.

507-70-0, 10385-78-1, 124-76-5, 464-45-9
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Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
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1 mL
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0.1 g
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2 mL
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
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ketones
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lithium perhydro-9b-boraphenalylhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

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